1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
Description
The compound 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a heterocyclic molecule featuring a quinazoline-2,4-dione core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-benzyloxyphenyl group. Quinazoline-diones are known for their pharmacological relevance, particularly in anticancer and antimicrobial research, due to their ability to interact with biological targets via hydrogen bonding and π-π stacking . The 1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability, making it a critical pharmacophore in drug design .
Synthetic routes for analogous compounds involve cyclization reactions between substituted amidoximes and carboxylic acid derivatives under mild conditions, yielding ethical (moderate to good) yields . Characterization typically employs spectroscopic methods such as $^1$H NMR, IR, and mass spectrometry, though X-ray crystallography (as seen in related studies) provides precise structural elucidation .
Properties
CAS No. |
1206999-67-8 |
|---|---|
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.486 |
IUPAC Name |
3-ethyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-2-29-25(31)21-10-6-7-11-22(21)30(26(29)32)16-23-27-24(28-34-23)19-12-14-20(15-13-19)33-17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 |
InChI Key |
DPSPZQLHTZZCOQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Initial Preparation of Quinazoline-2,4(1H,3H)-dione
The quinazoline-2,4(1H,3H)-dione scaffold is typically synthesized from anthranilic acid. As reported by Al-Wabli et al., anthranilic acid undergoes cyclization with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (potassium carbonate) to form the N-alkylated intermediate. For 3-ethylquinazoline-2,4(1H,3H)-dione, ethyl chloroacetate is replaced with ethylating agents such as ethyl iodide or ethyl bromide. The reaction proceeds via nucleophilic substitution, where the nitrogen at position 3 of the quinazoline ring is alkylated (Scheme 1).
Scheme 1 :
- Anthranilic acid + Ethyl chloroacetate → 3-Ethylquinazoline-2,4(1H,3H)-dione
The intermediate is isolated via filtration and washed with water to yield a white powder (m.p. 118–120°C). Structural confirmation is achieved through ¹H-NMR, which shows characteristic signals for the ethyl group (δ 1.21 ppm, triplet) and the quinazoline protons (δ 7.37–7.45 ppm).
Coupling of the Oxadiazole and Quinazoline Moieties
N-Alkylation at Position 1 of Quinazoline-2,4(1H,3H)-dione
The chloromethyl-oxadiazole derivative undergoes nucleophilic substitution with the deprotonated nitrogen at position 1 of 3-ethylquinazoline-2,4(1H,3H)-dione:
Deprotonation :
Alkylation :
Characterization Data :
- Molecular Formula : C₂₉H₂₈N₄O₄ (confirmed by ESI-MS, m/z 497.2 [M+H]⁺).
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 1.21 (t, J = 7.07 Hz, 3H, -CH₂CH₃), 4.17 (q, 2H, -CH₂CH₃), 4.72 (s, 2H, -CH₂-oxadiazole), 5.01 (s, 2H, -OCH₂Ph), 7.37–7.45 (m, Ar-H).
Optimization and Challenges
Reaction Yield and Purity
Alternative Synthetic Routes
- Hydrazinolysis Approach : Intermediate dihydrazides (e.g., compound 3 in) can be cyclized with carbon disulfide to form thiadiazoles, but this route is less favorable for oxadiazole synthesis.
- One-Pot Synthesis : Combining the quinazoline dione with preformed oxadiazole amidoximes in DMF improves efficiency but requires stringent temperature control.
Structural Confirmation and Analytical Data
Chemical Reactions Analysis
Key Reaction Conditions
Quinazoline Core
-
Hydrolysis : The 2,4-dione ring undergoes base-catalyzed hydrolysis to yield anthranilic acid derivatives under strongly alkaline conditions .
-
N-Alkylation : The N1 and N3 positions react selectively with alkyl halides or epoxy compounds, enabling further functionalization .
Oxadiazole Ring
-
Electrophilic Substitution : The oxadiazole’s electron-deficient C5 position reacts with electrophiles (e.g., nitration, sulfonation) .
-
Ring-Opening Reactions : Strong nucleophiles (e.g., hydrazine) cleave the oxadiazole ring to form amidrazone intermediates .
Benzyloxy Group
-
Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl protecting group, yielding a free hydroxyl substituent .
-
Oxidation : MnO₂ or CrO₃ oxidizes the benzyl ether to a ketone under anhydrous conditions .
Biological Interaction Mechanisms
The compound’s reactivity with enzymes is critical to its pharmacological profile:
Monoamine Oxidase B (MAO-B) Inhibition
-
The oxadiazole ring and benzyloxy group form π-π stacking and hydrogen bonds with MAO-B’s FAD cofactor .
-
IC₅₀ Values for Analogues :
Compound IC₅₀ (MAO-B) Selectivity (MAO-B/A) 5-(4-benzyloxyphenyl)oxadiazole 1.4 nM >71,400 Ethyl-substituted analogue 2.8 nM ~50,000
Antimicrobial Activity
-
Methoxy and hydroxyl substituents on the phenyl ring enhance activity against S. aureus and E. coli (MIC: 4–8 µg/mL) .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The compound's structural components suggest potential interactions with cellular pathways involved in cancer proliferation. For instance, derivatives of oxadiazoles have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The incorporation of the benzyloxy group enhances the compound's ability to modulate inflammatory responses. Research indicates that similar compounds exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity , as many oxadiazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. These properties are crucial in developing new antibiotics in response to rising antibiotic resistance .
Multistep Synthesis
The synthesis of 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves a multistep reaction sequence:
- Formation of the Oxadiazole Ring: This is achieved through the condensation of appropriate phenolic precursors with hydrazides.
- Quinazoline Synthesis: The quinazoline moiety can be synthesized via cyclization reactions involving substituted anilines and carbonyl compounds.
- Final Coupling Reaction: The final step involves coupling the oxadiazole derivative with the quinazoline framework to yield the target compound.
Case Studies and Research Findings
Several studies have documented the biological assessments of related compounds:
- A study published in MDPI highlighted that derivatives of oxadiazoles exhibit promising anticancer and anti-diabetic activities through in vitro assays and molecular docking simulations .
- Another research article focused on the synthesis and biological evaluation of similar oxadiazole derivatives showed significant antimicrobial effects against various pathogens .
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the context:
Biological activity: : It can interact with cellular targets like enzymes, receptors, and DNA. The oxadiazole ring is known for its ability to bind metal ions, influencing enzyme activity.
Chemical reactivity: : The molecule's structure allows it to participate in numerous reactions, facilitating its role as a versatile synthetic intermediate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Key Observations:
Quinazoline-dione vs. Oxadiazole-Benzotriazole Hybrids: The target compound’s quinazoline-dione core differentiates it from simpler oxadiazole derivatives like 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole (), which lacks the fused bicyclic system. The quinazoline-dione moiety may enhance binding to enzymes like thymidylate synthase, a target in cancer therapy, whereas benzotriazole derivatives exhibit antiviral activity .
Synthetic and Characterization Methods :
- The target compound’s synthesis aligns with methods described in , utilizing cyclization reactions. However, employs nucleophilic substitution (refluxing with potassium carbonate) for benzotriazole incorporation, highlighting divergent strategies for heterocyclic functionalization .
- Structural validation for the target likely relies on NMR/IR (as in ), whereas used X-ray crystallography to confirm planar oxadiazole and benzotriazole rings with an 80.2° dihedral angle, influencing conformational stability .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Inferred)
Key Findings:
- The benzyloxy group in the target compound may enhance membrane permeability compared to simpler alkyl substituents (e.g., ethyl or methyl in ), though this could also increase metabolic susceptibility to oxidative cleavage .
Biological Activity
The compound 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be broken down into two primary components:
- Quinazoline-2,4(1H,3H)-dione : A scaffold known for its pharmacological versatility.
- 1,2,4-Oxadiazole moiety : Associated with various biological activities including antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated for its efficacy against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10–12 | 75 |
| Escherichia coli | 10–12 | 80 |
| Candida albicans | 10–12 | 77 |
In a comparative study with standard drugs like ampicillin, the compound showed moderate activity but was effective against both Gram-positive and Gram-negative bacteria . The presence of the oxadiazole ring is significant as it has been associated with enhanced antimicrobial properties in similar compounds .
Cytotoxicity and Antiproliferative Effects
The antiproliferative activity of quinazoline derivatives has also been reported. Compounds containing the 1,2,4-oxadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that these derivatives can inhibit cell proliferation in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- Antimicrobial Evaluation : A study conducted by researchers synthesized a series of quinazoline derivatives and assessed their antimicrobial activities using the agar well diffusion method. Among the tested compounds, those similar to our target compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, with notable inhibition zones ranging from 10 to 13 mm .
- Cytotoxicity Assessment : Another report focused on the cytotoxic effects of quinazoline derivatives on human cancer cells. The results indicated that certain derivatives led to a marked decrease in cell viability, suggesting their potential as anticancer agents .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and repair. Specifically, quinazoline derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, critical targets for antibiotic development . Additionally, the oxadiazole component may interact with cellular pathways involved in apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
